Bis(2,4-dichlorobenzoyl) peroxide
Overview
Description
Bis(2,4-dichlorobenzoyl) peroxide is an organic peroxide compound widely used in the production of silicone rubber products. It is known for its ability to create crosslinks in extruded silicone rubbers even at low temperatures. This compound is a white, pasty material that is insoluble in water but soluble in aromatic solvents .
Preparation Methods
The preparation of bis(2,4-dichlorobenzoyl) peroxide typically involves the reaction of acyl chloride with hydrogen peroxide in an alkaline solution. This reaction can be challenging due to the difficulty in producing a uniform powder product with high purity and yield. To address these issues, a dispersant such as gelatin or polyvinyl alcohol (PVA) is added to the reaction system. This method simplifies the process, allowing the reaction to occur under milder and safer conditions, resulting in a product purity of up to 98% and a yield of over 95% .
Chemical Reactions Analysis
Bis(2,4-dichlorobenzoyl) peroxide undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing oxygen when decomposed.
Polymerization Initiation: It is commonly used as a radical initiator in the polymerization of vinyl monomers.
Common reagents and conditions for these reactions include the use of heat and the presence of aromatic solvents. The major products formed from these reactions are 2,4-dichlorobenzoic acid and various polychlorinated biphenyls .
Scientific Research Applications
Bis(2,4-dichlorobenzoyl) peroxide has several scientific research applications:
Biology: Its role as an initiator in polymerization reactions makes it useful in the synthesis of various biological materials.
Medicine: While not directly used in medicine, its applications in polymer chemistry can contribute to the development of medical devices and materials.
Mechanism of Action
The mechanism of action of bis(2,4-dichlorobenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals initiate polymerization reactions by attacking the double bonds in vinyl monomers, leading to the formation of polymer chains. The peroxy group (-O-O-) in its structure is responsible for its thermal instability and the generation of radicals .
Comparison with Similar Compounds
Bis(2,4-dichlorobenzoyl) peroxide is unique among organic peroxides due to its low activation temperature and high curing speed. Similar compounds include:
Dibenzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Dicumyl peroxide: Used as a crosslinking agent in the production of polyethylene and other polymers.
Di-tert-butyl peroxide: Used as an initiator in polymerization reactions and as a curing agent for silicone rubbers
Each of these compounds has its own unique properties and applications, but this compound stands out for its effectiveness at low temperatures and its ability to rapidly cure silicone rubber products.
Properties
IUPAC Name |
(2,4-dichlorobenzoyl) 2,4-dichlorobenzenecarboperoxoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4O4/c15-7-1-3-9(11(17)5-7)13(19)21-22-14(20)10-4-2-8(16)6-12(10)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXCBRHBHGNNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4O4 | |
Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |
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Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE, [<= 52% AS A PASTE] | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044539 | |
Record name | Bis(2,4-dichlorophenyl)peroxyanhydride | |
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Molecular Weight |
380.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Not shipped or stored at concentrations higher than 75%, because of explosion hazard. Mixed with water., Other Solid, Paste; [ECHA REACH Registrations] 50% in poly(dimethylsiloxane): Off-white paste with mild odor; [Gelest MSDS] | |
Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |
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Record name | Peroxide, bis(2,4-dichlorobenzoyl) | |
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Record name | Bis(2,4-dichlorobenzoyl) peroxide | |
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CAS No. |
133-14-2 | |
Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19284 | |
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Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE, [<= 52% AS A PASTE] | |
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URL | https://cameochemicals.noaa.gov/chemical/1941 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-Dichlorobenzoyl peroxide | |
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Record name | Bis(2,4-dichlorobenzoyl)peroxide | |
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Record name | Peroxide, bis(2,4-dichlorobenzoyl) | |
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Record name | Bis(2,4-dichlorophenyl)peroxyanhydride | |
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Record name | Bis(2,4-dichlorobenzoyl) peroxide | |
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Record name | BIS(2,4-DICHLOROBENZOYL) PEROXIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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